2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzoxazole ring, a brominated indole moiety, and a morpholine group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring is then functionalized with a sulfanyl group using thiol reagents under appropriate conditions.
Bromination of the Indole Moiety: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Morpholine Group: The brominated indole is then reacted with morpholine to introduce the morpholin-4-ylmethyl group.
Formation of the Acetohydrazide: Finally, the acetohydrazide moiety is introduced through the reaction of the intermediate compound with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and indole moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and indole moieties may facilitate binding to these targets, while the morpholine group can enhance solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzonitrile
- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoate
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the brominated indole and morpholine groups distinguishes it from other similar compounds, providing unique reactivity and biological activity.
Properties
Molecular Formula |
C22H20BrN5O4S |
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Molecular Weight |
530.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C22H20BrN5O4S/c23-14-5-6-17-15(11-14)20(21(30)28(17)13-27-7-9-31-10-8-27)26-25-19(29)12-33-22-24-16-3-1-2-4-18(16)32-22/h1-6,11,30H,7-10,12-13H2 |
InChI Key |
AUKRYFQGSRSEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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